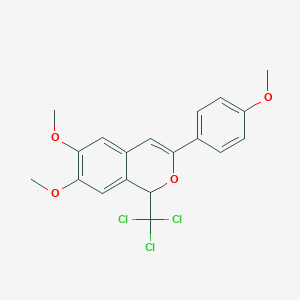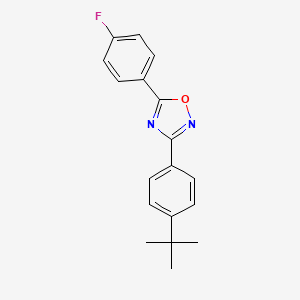
6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene, also known as DMPT, is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPT is a member of the isochromene family and is characterized by its unique chemical structure, which contains a trichloromethyl group and two methoxy groups attached to a central isochromene ring. In
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of agriculture, where 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene has been shown to increase the growth and yield of crops, as well as improve their resistance to environmental stressors such as drought and salt.
6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene has also been studied for its potential use as a feed additive for livestock, where it has been shown to improve feed efficiency and promote growth. Additionally, 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene has been investigated as a potential treatment for various diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy homeostasis. 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene has also been shown to inhibit the mTOR pathway, which is involved in regulating cell growth and proliferation.
Biochemical and Physiological Effects:
6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene has been shown to have a variety of biochemical and physiological effects in cells and organisms. In plants, 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene has been shown to increase the activity of various enzymes involved in photosynthesis and carbon fixation, leading to increased growth and yield. In animals, 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene has been shown to improve feed efficiency and promote growth, possibly through its effects on cellular metabolism and energy homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene in scientific research is its relatively low cost and ease of synthesis. Additionally, 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene has been shown to be relatively non-toxic and well-tolerated in animals, making it a promising candidate for further research.
However, there are also some limitations to using 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the effects of 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene may vary depending on the species and experimental conditions used, which can make it difficult to compare results across studies.
Zukünftige Richtungen
There are many potential future directions for research on 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene. One area of interest is in the development of more efficient and cost-effective synthesis methods for 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene. Additionally, further research is needed to better understand the mechanism of action of 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene and its effects on cellular metabolism and energy homeostasis.
Other potential future directions for research include investigating the effects of 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene on different species and under different experimental conditions, as well as exploring its potential applications in the treatment of various diseases. Overall, 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene is a promising compound that has the potential to make significant contributions to scientific research in a variety of fields.
Synthesemethoden
The synthesis of 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene involves several steps, including the reaction of 4-methoxybenzaldehyde with malononitrile to form 4-methoxyphenyl-3-(2-cyanoethoxy)acrylate. This intermediate is then reacted with trichloromethyl chloroformate to form 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene. The overall yield of this synthesis method is approximately 30%.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3O4/c1-23-13-6-4-11(5-7-13)15-8-12-9-16(24-2)17(25-3)10-14(12)18(26-15)19(20,21)22/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCSLOSAHBGHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3C(O2)C(Cl)(Cl)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B5168558.png)

![2,6-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5168571.png)

![4-benzoyl-2,6-bis(3,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5168587.png)
![2-[(benzylamino)methyl]-2-adamantanol hydrochloride](/img/structure/B5168589.png)
![5-(3-methoxyphenyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5168599.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5168606.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)cyclohexyl(2-propyn-1-yl)amine](/img/structure/B5168608.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5168617.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5168621.png)
![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5168625.png)

![N-benzyl-1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5168645.png)